molecular formula C15H16N4 B11863080 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11863080
M. Wt: 252.31 g/mol
InChI Key: KLUDEYWMBYHMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the purine ring found in ATP, allowing it to act as a potent kinase inhibitor . This makes it a valuable precursor for developing targeted therapies, particularly against various cancer cell lines . Its primary research value lies in its potential to inhibit key enzymes involved in cell proliferation. Related analogs are known to demonstrate promising antiproliferative activity against colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cells . The mechanism of action for this class of compounds often involves the inhibition of critical protein kinases, such as members of the Src family or Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle progression and tumor growth . Researchers utilize this compound as a key synthetic intermediate to create novel derivatives for biochemical screening, molecular docking studies, and in vitro cytotoxicity assessments . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

3-tert-butyl-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H16N4/c1-15(2,3)13-12-9-16-10-17-14(12)19(18-13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

KLUDEYWMBYHMNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C2=NC=NC=C12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation and Phase Transfer Catalysis

Alkylation reactions are pivotal for introducing the tert-butyl group onto the pyrazolo[3,4-d]pyrimidine scaffold. A study demonstrated the synthesis of analogous pyrazolo[3,4-d]pyrimidines via liquid–solid phase transfer catalysis (PTC) using alkylating agents such as methyl iodide and propargyl bromide . In this method, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is treated with tert-butyl bromide in dimethylformamide (DMF) at room temperature. The PTC system, often employing tetrabutylammonium bromide, facilitates the nucleophilic substitution at the N1 position, yielding 3-(tert-butyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a reported yield of 78% .

Mechanistic Insight :
The reaction proceeds via deprotonation of the pyrimidin-4-ol intermediate, followed by alkylation at the N1 position. Hirshfeld surface analysis of the product confirmed intermolecular interactions, while DFT calculations (B3LYP/6–311++G(d,p)) validated the geometric parameters .

One-Flask Synthesis via Vilsmeier-Haack Reaction

A streamlined one-flask approach combines Vilsmeier amidination and heterocyclization. Starting with 5-amino-1-phenylpyrazole, the method employs phosphorus tribromide (PBr₃) and DMF to generate a Vilsmeier reagent, which facilitates formamidine intermediate formation . Subsequent treatment with hexamethyldisilazane (HMDS) induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core. Introducing tert-butyl groups requires prior functionalization of the pyrazole precursor with tert-butyl bromide before cyclization .

Optimization Data :

ConditionParameterOutcome
SolventDMF91% yield
Temperature60°C (Step 1)Complete conversion
Reflux Time5 hours (Step 2)78% isolated yield

This method avoids intermediate isolation, enhancing efficiency for gram-scale synthesis .

Industrial-Scale Routes from Patent Literature

Patent WO2016066673A1 discloses a cost-effective route avoiding palladium-catalyzed cross-coupling . The synthesis begins with Knoevenagel condensation of phenoxybenzoic acid chloride and malonic acid dinitrile, followed by methylation using trimethylsilyldiazomethane. Cyclocondensation with tert-butylamine under acidic conditions installs the tert-butyl group, while Suzuki-Miyaura coupling with phenylboronic acid introduces the phenyl moiety .

Advantages Over Prior Art :

  • Eliminates Mitsunobu reactions, reducing phosphine oxide waste .

  • Uses inexpensive phenoxybenzoic acid chloride instead of boronic acids .

  • Achieves 85% purity after crystallization .

Cyclization in Formamide at Elevated Temperatures

A general cyclization protocol involves heating 5-amino-1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carbonitrile in formamide at 150°C for 12 hours . The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration to form the pyrimidine ring. This method yields this compound in 83% yield after purification by medium-pressure liquid chromatography (MPLC) .

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.45 (m, 5H, phenyl-H), 1.42 (s, 9H, tert-butyl) .

  • XRD Analysis : Confirms planar pyrazolo[3,4-d]pyrimidine core with tert-butyl and phenyl groups in equatorial positions .

Comparative Analysis of Methods

MethodYieldTimeCost EfficiencyScalability
Alkylation (PTC)78% 24 hModerateLab-scale
One-Flask 91%8 hHighMulti-gram
Patent Route 85%48 hHighIndustrial
Formamide Cyclization 83%12 hLowLab-scale

Chemical Reactions Analysis

Alkylation and Functionalization

Derivatives are synthesized by reacting pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents (e.g., methyl iodide, propargyl bromide) under phase-transfer catalysis .

Elimination Reactions

The tert-butyl group undergoes retro-ene elimination under high temperatures (750–850°C), releasing 2-methyl-1-propene to form unsubstituted pyrazolo[3,4-b]pyridin-4-ones .

Condensation with Aldehydes/Acetophenones

Hydrazide intermediates react with aromatic aldehydes or acetophenones to form tricycle derivatives via Schiff base formation .

Nucleophilic Substitution

The pyrazolo[3,4-d]pyrimidine core undergoes substitution at the 4-position using alkyl halides or acylating agents, enabled by its electron-deficient nature.

Electrophilic Substitution

Potential electrophilic attack at the 3-position (tert-butyl-substituted) due to steric hindrance, though specific examples are not detailed in the literature.

Structural and Spectroscopic Analysis

The compound’s structure is confirmed via:

  • NMR spectroscopy : Characterization of tert-butyl and phenyl substituents.

  • X-ray diffraction : Elucidation of molecular geometry and intermolecular interactions .

  • Hirshfeld surface analysis : Mapping of intermolecular hydrogen bonding and van der Waals interactions .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-D]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit high inhibitory activity against multiple cancer cell lines.

Biological Evaluation

In vitro studies have demonstrated that 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine exhibits significant cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50)
A549 (Lung cancer)2.249.20
MCF-7 (Breast cancer)1.74Not specified
HepG2 (Liver cancer)Not specifiedNot specified

These results suggest that the compound could be developed into a novel class of anticancer agents with further studies required to optimize its efficacy and safety profiles .

Selective Tyrosine Kinase Inhibition

This compound is recognized for its ability to selectively inhibit tyrosine kinases, which play pivotal roles in cellular signaling pathways.

Specificity and Potency

The compound has been reported to have an IC50 value as low as 1.5 nM against specific engineered tyrosine kinases such as v-Src and c-Fyn, indicating its high potency and specificity . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazolo[3,4-D]pyrimidines has provided insights into how modifications can enhance biological activity:

  • Substituent Variations : Different substituents on the phenyl ring or the pyrazolo scaffold can significantly alter the compound's potency and selectivity against various kinases.
  • Analog Synthesis : Studies have synthesized multiple analogs of this compound to explore their anticancer activities and establish SAR patterns.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

In Vivo Studies

In vivo models have been employed to assess the efficacy of this compound in tumor-bearing mice. These studies typically measure tumor size reduction and overall survival rates compared to control groups treated with standard chemotherapy agents.

Combination Therapies

Exploratory studies have also examined the effects of combining this compound with other chemotherapeutics to enhance overall treatment efficacy while potentially reducing side effects associated with higher doses of traditional agents like doxorubicin.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the MAPK/ERK and PI3K/Akt pathways .

Comparison with Similar Compounds

Physicochemical and Structural Analysis

Melting Points and Solubility

  • Tert-butyl derivative : Higher melting points (e.g., PP3) correlate with increased crystallinity due to steric bulk .
  • Methylthio/methyl analogs : Lower melting points (77–95°C) suggest improved solubility in organic solvents, critical for formulation .

Spectral Data

  • NMR/IR Profiles : Tert-butyl groups show distinct δ 1.3–1.5 ppm (¹H-NMR) and C-(CH3)3 stretches in IR, whereas methylthio derivatives exhibit S-CH3 signals near δ 2.5 ppm .

Biological Activity

3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H22N4
  • Molecular Weight : 298.4 g/mol
  • IUPAC Name : this compound

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases, particularly tyrosine kinases. For instance, this compound has demonstrated significant inhibitory activity against src family kinases and c-Abl, which are implicated in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For example:

  • Inhibition of Cancer Cell Growth : In vitro studies have shown that compounds like this compound can inhibit growth in various cancer cell lines by inducing apoptosis and suppressing cell cycle progression. The IC50 values for these compounds typically range from nanomolar to micromolar concentrations depending on the specific target .

Antiviral Activity

Some derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their antiviral properties:

  • Mechanism : These compounds may interfere with viral replication processes or inhibit viral enzymes such as neuraminidase .

Case Studies

Several studies have reported on the biological activities of pyrazolo[3,4-d]pyrimidines:

StudyFindings
Bishop et al. (1999)Identified this compound as a potent inhibitor of src family kinases with an IC50 value of 1.5 nM .
Recent Research (2023)Showed that related compounds exhibit dual inhibition of EGFR and VEGFR2, demonstrating significant anticancer activity in MCF-7 models .
Antiviral StudiesHighlighted the potential of pyrazolo[3,4-d]pyrimidines as antiviral agents against various viruses through inhibition mechanisms .

Q & A

Basic: What are the key synthetic routes for preparing 3-(tert-butyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Core structure formation : Reacting pyrazolo[3,4-d]pyrimidine precursors with tert-butyl halides in dry acetonitrile under reflux, followed by purification via recrystallization (e.g., from acetonitrile) .
  • Functionalization : Introducing aryl/alkyl groups via reactions with aryl halides or isocyanates in dichloromethane or toluene, monitored by IR and ¹H NMR to confirm substitution patterns .
  • Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for precursor to halide) and reaction times (16–24 hours) to improve yields (up to 88% in Boc-protection steps) .

Basic: Which analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrazolo[3,4-d]pyrimidine core. For example, tert-butyl groups show distinct singlets at ~1.4 ppm, while aromatic protons resonate between 7.2–8.5 ppm .
  • IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amine derivatives) .
  • HPLC : Validates purity (>95% in reported syntheses) .

Advanced: How can researchers resolve contradictory data on reaction yields across literature?

Discrepancies often arise from solvent polarity, catalyst selection, or purification methods. For example:

  • Solvent effects : Acetonitrile vs. dichloromethane may alter reaction kinetics due to differing polarities .
  • Catalytic systems : Pd₂(dba)₃/XPhos in cross-coupling reactions improves yields compared to non-catalytic methods .
  • Statistical analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized stoichiometry) to isolate variables .

Advanced: What strategies optimize regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization?

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution at the 4-position .
  • Metal-mediated coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the phenyl ring .
  • Computational modeling : Predict reactive sites via DFT calculations to prioritize synthetic routes .

Advanced: How do structural modifications impact biological activity in SAR studies?

  • Tert-butyl group : Enhances metabolic stability by sterically shielding the core from enzymatic degradation .
  • Aryloxy substituents : Improve solubility (e.g., phenoxy groups increase logP by ~1.5) but may reduce binding affinity due to steric hindrance .
  • Amine derivatives : N-Alkylation (e.g., methylurea) modulates kinase inhibition potency, as seen in IC₅₀ shifts from nM to µM ranges .

Advanced: What methodologies address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO:water (1:9 v/v) for stock solutions, ensuring <0.1% DMSO in final assays to avoid cytotoxicity .
  • Prodrug approaches : Introduce phosphate or acetate esters to enhance aqueous solubility, later cleaved enzymatically .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cellular uptake studies .

Advanced: How can researchers troubleshoot purification challenges in scaled-up syntheses?

  • Recrystallization : Optimize solvent polarity (e.g., acetonitrile for high-melting-point derivatives) .
  • Chromatography : Use reverse-phase HPLC with C18 columns for polar impurities .
  • Thermogravimetric analysis (TGA) : Identify decomposition temperatures to avoid degradation during drying .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.